molecular formula C7H13NO2 B101037 2,2-Diethoxy-1-isocyanoethane CAS No. 15586-32-0

2,2-Diethoxy-1-isocyanoethane

Cat. No. B101037
CAS RN: 15586-32-0
M. Wt: 143.18 g/mol
InChI Key: RTKVTNIPVCCCNG-UHFFFAOYSA-N
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Description

2,2-Diethoxy-1-isocyanoethane is a chemical compound . It is used in various chemical reactions and synthesis plans .


Synthesis Analysis

The synthesis of 2,2-Diethoxy-1-isocyanoethane is based on the dehydration of N-substituted formamides, which is the most important route to isocyanides . The combination of triphenylphosphine, carbon tetrachloride, and triethylamine allows a smooth dehydration and a facile workup .


Molecular Structure Analysis

The molecular formula of 2,2-Diethoxy-1-isocyanoethane is C7H13NO2 . Its molecular weight is 143.18 .


Chemical Reactions Analysis

2,2-Diethoxy-1-isocyanoethane has been used in an Ugi four-component condensation (U-4CC) together with cycloketones, amine hydrochlorides, and potassium thiocyanate or selenocyanate, to obtain spiroimidazo[1,5-a]imidazole-5-thiones .

Scientific Research Applications

1. Preparation and Synthesis

2,2-Diethoxy-1-isocyanoethane is utilized in various chemical syntheses. Amato and Marcaccini (2005) discuss its role in preparing aminoacetaldehyde diethyl acetal, propyl formate, and other compounds. It's highlighted for its use in dehydration, formylation, and the synthesis of formamides, imidazoles, and imidazo-imidazoles (Amato & Marcaccini, 2005).

2. Facilitating Chemical Reactions

The compound plays a significant role in facilitating specific chemical reactions. For instance, Bossio, Marcaccini, and Pepino (1993) demonstrated its use in the Ugi four-component condensation, a process essential for synthesizing imidazo[1,5-a]imidazoles (Bossio, Marcaccini, & Pepino, 1993).

3. Environmental and Hazard Impact Assessment

In assessing the environmental and hazard impacts of chemical reactions, 2,2-Diethoxy-1-isocyanoethane's syntheses are critically evaluated. Andraos et al. (2016) included it in their study, which aimed at evaluating various green metrics for chemical reactions (Andraos et al., 2016).

4. Structural Analysis in Chemistry

The structural and molecular properties of related diethoxy compounds have been a subject of interest. Ślepokura, Kozlecki, and Lis (2003) explored the structure of isomers of 2,5-diethoxy-2,5-bis(hydroxymethyl)-[1,4]-dioxane, which can offer insights into the behavior of similar diethoxy compounds (Ślepokura, Kozlecki, & Lis, 2003).

5. Renewable Resource Utilization

Research on utilizing renewable resources for chemical synthesis often includes derivatives of 2,2-Diethoxy-1-isocyanoethane. Agirre et al. (2011) discussed the production of related acetals from bioalcohols, highlighting the potential of these compounds in renewable resource applications (Agirre et al., 2011).

Safety And Hazards

In case of skin contact with 2,2-Diethoxy-1-isocyanoethane, it is advised to wash immediately with plenty of soap and water . In case of eye contact, bathe the eye with running water for 15 minutes . If ingested, wash out the mouth with water and consult a doctor . If inhaled, move to fresh air .

properties

IUPAC Name

1,1-diethoxy-2-isocyanoethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2/c1-4-9-7(6-8-3)10-5-2/h7H,4-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTKVTNIPVCCCNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(C[N+]#[C-])OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20449513
Record name 2,2-Diethoxy-1-isocyanoethane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20449513
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2-Diethoxy-1-isocyanoethane

CAS RN

15586-32-0
Record name 2,2-Diethoxy-1-isocyanoethane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20449513
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
F Amato, S Marcaccini - Organic Syntheses, 2003 - Wiley Online Library
Diethoxy‐1‐isocyanoethane Aminoacetaldehyde diethyl acetal Propyl formate Tetrachlormethane Triphenylphosphine Triphenylphosphine oxide Triethylamine
Number of citations: 8 onlinelibrary.wiley.com
J Andraos, ML Mastronardi, LB Hoch… - … Sustainable Chemistry & …, 2016 - ACS Publications
In this paper, we analyze six published algorithms that evaluate environmental and hazard impact green metrics. The methods are compared and contrasted on a common set of …
Number of citations: 24 pubs.acs.org
R Bossio, S Marcaccini, R Pepino… - The Journal of Organic …, 1996 - ACS Publications
Although 2-aminoimidazoles have received considerable attention, especially with regard to their biological activities, 1 the closely related 2-(sulfonylamino) imidazoles are, to our …
Number of citations: 32 pubs.acs.org
AG Neo, JL Ramiro, M García-Valverde, J Díaz… - Molecular Diversity, 2023 - Springer
Stefano Marcaccini was one of the pioneers in the use of isocyanide-based multicomponent reactions in organic synthesis. Throughout his career at the University of Florence he …
Number of citations: 1 link.springer.com
J Andraos - ACS Sustainable Chemistry & Engineering, 2016 - ACS Publications
In this paper, we evaluate seven published algorithms on determining material efficiency green metrics for individual chemical reactions and synthesis plans with respect to their …
Number of citations: 33 pubs.acs.org
E Barbarics, JF Kronauge, A Davison… - Nuclear medicine and …, 1998 - Elsevier
We evaluated lipophilicity, in vitro cell accumulation, and biodistribution of a series of 99m Tc-ether isonitrile complexes to determine whether increased lipophilicity promotes extraction …
Number of citations: 27 www.sciencedirect.com
IM Pastor, M Yus - Current Chemical Biology, 2009 - ingentaconnect.com
This review article deals with different aspects of imidazole derivatives with one nitrogen atom bearing a substituted or unsubstituted phenyl moiety, such as their presence in bioactive …
Number of citations: 38 www.ingentaconnect.com
A John, H Andrei - 2016
Number of citations: 0

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